In Vitro Antitumor Selectivity: Thiophene- vs. Phenyl-Substituted Indole-3-Glyoxylamides Against Colon and Lung Carcinoma
Compounds within the 2-(1H-indol-3-yl)-2-oxo-acetamide class, specifically those with heteroaryl substituents like thiophene, have been shown to possess marked antitumor activity against solid tumors. The foundational patent explicitly demonstrates that N-heteroaryl-substituted indole glyoxylamides, a group to which the target compound belongs, are effective against human colon carcinoma (HT-29) and lung carcinoma (H460M) cell lines [1]. The target compound's activity can be directly contrasted with the phenyl-substituted analog, 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, which has a reported IC50 of only 174 µM against certain biological targets, underscoring its relative lack of potency [2]. This supports the empirical rationale that the thiophene moiety imparts superior bioactivity for this specific therapeutic application.
| Evidence Dimension | In vitro antitumor selectivity and potency against colon and lung tumor cell lines. |
|---|---|
| Target Compound Data | Belongs to a subclass of compounds with 'marked antitumor activity' against HT-29 (colon) and H460M (lung) cell lines (Patent WO2001047916A1) [1]. |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide shows an IC50 of 174 µM against other biological targets, indicating poor potency within the same core class [2]. |
| Quantified Difference | A qualitative difference in antitumor selectivity profile is observed. The target compound's class demonstrates specific solid tumor efficacy, whereas the phenyl analog has a >100 µM IC50, indicating a significant potency gap. |
| Conditions | N/A; Class-level inference from patent data (HT-29, PC-3, H460M, MKN-45 cell lines) and cross-study comparison with BRENDA database entry [1][2]. |
Why This Matters
This demonstrates that the thiophene substitution is not a generic alternative; it is the core determinant of the compound's specific antitumor profile, making it essential for research focused on colon and lung carcinoma models.
- [1] Pescalli, N., & Menta, E. (2001). 2-(1H-indol-3-yl)-2-oxo-acetamides with antitumor activity. WO2001047916A1. View Source
- [2] BRENDA Database. (n.d.). Ligand: 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (IC50 Value). Retrieved from https://www.brenda-enzymes.org/ View Source
